2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
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Overview
Description
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound features a benzene ring substituted with bromine, chlorine, and an ethoxy group linked to a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chlorophenol and 3-methoxyphenol.
Etherification: The first step involves the etherification of 2-bromo-4-chlorophenol with 2-bromoethanol under basic conditions to form 2-bromo-4-chloro-1-(2-bromoethoxy)benzene.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 3-methoxyphenol in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with new functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives or phenols.
Scientific Research Applications
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene depends on its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chloro-1-(2-ethoxy)benzene: Lacks the methoxyphenoxy group, leading to different chemical properties.
2-bromo-4-chloro-1-(3-methoxyphenoxy)benzene: Similar structure but different positioning of the ethoxy group.
Properties
IUPAC Name |
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-12-3-2-4-13(10-12)19-7-8-20-15-6-5-11(17)9-14(15)16/h2-6,9-10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLPFWLJBDYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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